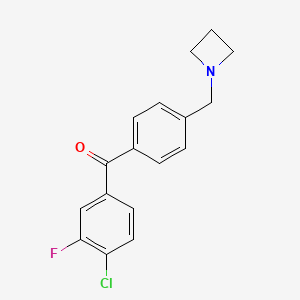

4'-Azetidinomethyl-4-chloro-3-fluorobenzophenone

Description

Properties

IUPAC Name |

[4-(azetidin-1-ylmethyl)phenyl]-(4-chloro-3-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClFNO/c18-15-7-6-14(10-16(15)19)17(21)13-4-2-12(3-5-13)11-20-8-1-9-20/h2-7,10H,1,8-9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILRURAFEHBVDEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642810 | |

| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(4-chloro-3-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898756-75-7 | |

| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(4-chloro-3-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4’-Azetidinomethyl-4-chloro-3-fluorobenzophenone typically involves the reaction of 4-chloro-3-fluorobenzophenone with azetidine under specific conditions. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or toluene, and a base like potassium carbonate to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

4’-Azetidinomethyl-4-chloro-3-fluorobenzophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4’-Azetidinomethyl-4-chloro-3-fluorobenzophenone has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals

Mechanism of Action

The mechanism of action of 4’-Azetidinomethyl-4-chloro-3-fluorobenzophenone involves its interaction with specific molecular targets and pathways. The azetidine moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The chloro and fluoro substituents can enhance the compound’s binding affinity and specificity for certain targets, leading to its observed biological effects.

Comparison with Similar Compounds

Data Table: Key Properties of Selected Compounds

Biological Activity

4'-Azetidinomethyl-4-chloro-3-fluorobenzophenone is a synthetic compound belonging to the benzophenone family, characterized by an azetidine ring and specific halogen substituents. Its molecular formula is C17H15ClFNO, and it has attracted attention for its potential therapeutic applications due to its unique structural features that influence its biological activity.

Chemical Structure and Properties

The compound's structure includes:

- Benzophenone Core : Provides a stable framework for biological interactions.

- Azetidine Ring : Enhances reactivity and potential binding to biomolecules.

- Chloro and Fluoro Substituents : Modulate electronic properties, affecting interactions with enzymes and receptors.

Research indicates that this compound can interact with various biomolecules, leading to modulation of their activities. This includes:

- Binding to specific enzymes and receptors, potentially inhibiting or enhancing their functions.

- Inducing cytotoxic effects in certain cell lines, which may be relevant for cancer research.

In Vitro Cytotoxicity

In vitro studies have demonstrated that this compound exhibits cytotoxic properties against various mammalian cell lines. The cytotoxicity was assessed using several assays, including:

| Assay Type | Description | Key Findings |

|---|---|---|

| MTT Assay | Measures cell viability through mitochondrial activity. | Significant reduction in viability at high concentrations. |

| Colony Formation Assay | Evaluates the ability of cells to proliferate. | Decreased colony formation in treated cells. |

| Annexin V Staining | Assesses apoptosis through phosphatidylserine exposure. | Increased apoptotic cells observed post-treatment. |

These findings suggest that the compound may induce apoptosis in tumor cells, making it a candidate for further development in anticancer therapies.

Interaction with Enzymes

The compound has been studied for its potential to inhibit key enzymes involved in metabolic pathways. Notably:

- Dipeptidyl Peptidase IV (DPP-IV) : Inhibition could enhance insulin secretion, providing a therapeutic angle for diabetes management.

- α-Amylase and α-Glucosidase : Inhibition of these enzymes can reduce glucose absorption, which is beneficial for managing blood sugar levels.

Case Studies

- Neuroprotective Properties : A study evaluated the neuroprotective effects of the compound against oxidative stress-induced neuronal damage. Results indicated a significant reduction in oxidative markers when treated with the compound, suggesting potential applications in neurodegenerative diseases .

- Antimicrobial Activity : Preliminary investigations into the antimicrobial properties showed effectiveness against several bacterial strains, indicating broad-spectrum potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.